{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride
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Overview
Description
{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been utilized in the development of covalent inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors , suggesting potential involvement in the RAS signaling pathway.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown potential as covalent anticancer agents .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can act as a covalent anticancer agent . It interacts with the KRAS G12C protein, a key player in many cancers . The nature of these interactions is covalent, meaning the compound forms a strong, irreversible bond with the protein .
Cellular Effects
In cellular studies, {Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride has shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . This suggests that the compound may influence cell signaling pathways and gene expression related to cancer .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the KRAS G12C protein . This is achieved through a covalent bond, which results in the inactivation of the protein and potentially leads to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with aldehydes and hydrazine derivatives under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper chloride and isoamyl nitrite can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for tuberculosis.
Industry: Utilized in the development of optoelectronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyridine
Uniqueness
{Imidazo[1,2-a]pyridin-2-ylmethyl}hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo derivatives .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-10-5-7-6-12-4-2-1-3-8(12)11-7;;/h1-4,6,10H,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKFHXIDPJKXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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